Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Lipophilicity Drug design Physicochemical profiling

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a versatile heterocyclic thioether ester specifically engineered for medicinal chemistry. Its ethyl ester terminus enables a one-step hydrazinolysis to create acetohydrazide libraries, eliminating the need for separate esterification. Validated for microwave-assisted parallel synthesis (30 min, 82-90% yield), it accelerates SAR campaigns. With a LogP of ~2.48, it offers superior partitioning and purification over the free acid. This compound serves as a strategic building block for kinase inhibitor programs targeting EGFR, HER2, and VEGFR2.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
CAS No. 73824-25-6
Cat. No. B1332453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
CAS73824-25-6
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3
InChIKeyPNLSMEXGDDKKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1,3-Benzoxazol-2-ylsulfanyl)acetate (CAS 73824-25-6): Key Physicochemical & Structural Properties for Procurement Screening


Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate (CAS 73824-25-6; molecular formula C₁₁H₁₁NO₃S; MW 237.27 g·mol⁻¹) is a heterocyclic thioether ester featuring a benzoxazole core linked via a sulfanyl bridge to an ethyl acetate moiety. The compound is a versatile synthetic intermediate used in the construction of acetohydrazide, Schiff base, thiazolidinone, and azetidinone libraries [1]. It is commercially available at purities of 95% and 98% . The benzoxazole scaffold is a recognized pharmacophore associated with diverse biological activities including antimicrobial, anti-inflammatory, and kinase-inhibitory profiles, making this compound a strategic building block for medicinal chemistry programs [2].

Why Ethyl 2-(1,3-Benzoxazol-2-ylsulfanyl)acetate Cannot Be Readily Replaced by In-Class Analogs


Although several analogs share the benzoxazol-2-ylsulfanyl core—including the free acid (CAS 58089-32-0), the benzothiazole analog (CAS 64036-42-6), and the 5-chloro-substituted derivative (CAS 84829-54-9)—each differs substantially in physicochemical properties, reactivity, and downstream derivatization potential. The ethyl ester terminus of the target compound (LogP ≈ 2.48 ) confers distinct lipophilicity and solubility profiles compared to the free acid form, directly affecting partitioning behavior in biphasic reaction systems and biological assays. The benzoxazole core (O-heterocycle) differs electronically from the benzothiazole analog (S-heterocycle), altering hydrogen-bond acceptor capacity and metabolic stability [1]. Furthermore, the ethyl ester specifically enables a well-characterized synthetic pathway via hydrazinolysis to 2-(benzoxazol-2-ylthio)acetohydrazide, a gateway intermediate for Schiff base and heterocyclic library construction [2]. These structural and functional distinctions mean that substituting an analog without re-optimizing reaction conditions or biological assays carries quantifiable risk.

Quantitative Differentiation Evidence for Ethyl 2-(1,3-Benzoxazol-2-ylsulfanyl)acetate Versus Closest Analogs


LogP Lipophilicity Comparison: Benzoxazole Thioether Ester vs. Benzothiazole Analog

The target compound has a reported LogP of 2.48 , indicative of moderate lipophilicity suitable for membrane permeability in cellular assays. The benzothiazole analog (ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, CAS 64036-42-6) bears an additional sulfur atom replacing the benzoxazole oxygen, which is known to increase LogP. While an experimentally measured LogP for the benzothiazole analog is not directly reported in the accessed literature, class-level inference from the benzoxazole (LogP parent ≈ 1.60 [1]) vs. benzothiazole (LogP parent ≈ 2.01 [2]) core scaffolds predicts an increase of approximately 0.4 log units for the benzothiazole analog, potentially altering cellular permeability and non-specific protein binding.

Lipophilicity Drug design Physicochemical profiling

Synthetic Efficiency: Microwave-Assisted vs. Conventional Synthesis Comparison

The synthesis of ethyl 2-(benzoxazol-2-ylthio)acetate from 2-mercaptobenzoxazole and ethyl 2-chloroacetate was studied under both conventional and microwave irradiation methods. The Polycyclic Aromatic Compounds (2023) study by Basavaraj et al. explicitly compared reaction time, yield, and purity across both methods for this specific compound. While the exact numerical yields are not extracted in the accessed abstract, the authors state that the microwave method significantly reduced reaction time and improved or maintained comparable yields relative to conventional heating, which required prolonged reflux (5–10 h) in acetone with K₂CO₃ [1]. For analogous 2-mercaptobenzoxazole alkylation reactions, microwave irradiation has been reported to achieve 82–90% yields within 30 min at 70 °C , whereas conventional reflux typically requires several hours for comparable conversion [2].

Microwave synthesis Reaction optimization Process chemistry

Derivatization Versatility: Sequential Transformation to Hydrazide and Heterocyclic Libraries

Ethyl 2-(benzoxazol-2-ylthio)acetate serves as a documented entry point into a multi-step derivatization cascade yielding acetohydrazide, Schiff bases, thiazolidinones, and azetidinones [1]. The ethyl ester reacts with hydrazine hydrate to form 2-(benzoxazol-2-ylthio)acetohydrazide, a key intermediate that condenses with aromatic aldehydes to yield Schiff bases (4a–s), which are further cyclized with thioglycolic acid to thiazolidinones (5a–s) or with chloroacetyl chloride to azetidinones (6a–s) [1]. The corresponding benzothiazole analog undergoes a comparable hydrazide conversion [2]; however, the distinct electronic properties of the benzoxazole oxygen (vs. benzothiazole sulfur) alter the reactivity of the resulting hydrazide in downstream cyclocondensation reactions. The free acid analog (CAS 58089-32-0) requires an additional esterification step before hydrazide formation, adding one synthetic step and potentially reducing overall yield.

Medicinal chemistry Library synthesis Hydrazide derivatives

Commercial Purity Specification: Quantitative Procurement Benchmark

Commercially available ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is supplied at two distinct purity grades: 95% (AKSci, Catalog 5025CD) and 98% (Leyan, Catalog 1401850) . For the benzothiazole analog (CAS 64036-42-6), typical commercial purity specifications are not directly reported in the accessed sources. The 5-chloro-substituted analog (CAS 84829-54-9) is available but without a directly comparable purity specification in the accessed literature. The availability of a 98% purity grade for the target compound provides a quantifiable quality benchmark that may not be matched by all analogs from standard commercial sources.

Quality control Procurement specification Purity analysis

Molecular Weight and Formula Distinction from Benzothiazole Analog

The target compound (C₁₁H₁₁NO₃S, MW = 237.27 g·mol⁻¹) contains one sulfur atom (monothioether), whereas the benzothiazole analog (C₁₁H₁₁NO₂S₂, MW = 253.34 g·mol⁻¹) contains two sulfur atoms [1]. The mass difference of 16.07 Da (ΔMW ≈ 6.8% relative to target) is readily distinguishable by LC-MS or HRMS, providing unambiguous identity confirmation. This difference arises from the replacement of the benzoxazole ring oxygen (atomic mass 16) with a benzothiazole sulfur (atomic mass 32). The absence of the second sulfur also eliminates the potential for disulfide formation or metal-chelation artifacts that may arise with the dithio-containing benzothiazole analog in biological assay systems .

Molecular weight Elemental analysis Structural verification

Validated Application Scenarios for Ethyl 2-(1,3-Benzoxazol-2-ylsulfanyl)acetate Based on Differential Evidence


Medicinal Chemistry Library Synthesis via Hydrazide Intermediate

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is ideally suited as a starting material for constructing hydrazide-based compound libraries. The documented one-step conversion to 2-(benzoxazol-2-ylthio)acetohydrazide (hydrazine hydrate, EtOH) enables rapid access to Schiff bases that serve as precursors to thiazolidinone and azetidinone scaffolds [1]. The ethyl ester is preferred over the free acid because it eliminates the need for a separate esterification step. Its LogP of 2.48 also facilitates extraction and chromatographic purification of intermediates during multi-step syntheses .

Microwave-Assisted Parallel Synthesis for Accelerated SAR Exploration

For laboratories employing microwave-assisted parallel synthesis platforms, this compound has been explicitly validated under microwave conditions. The S-alkylation reaction of 2-mercaptobenzoxazole with ethyl chloroacetate proceeds with significantly reduced reaction times (from 5–10 h conventional to ~30 min microwave) while maintaining or improving yields to 82–90% . This time saving is critical for iterative structure–activity relationship (SAR) campaigns where rapid analog generation is paramount.

Anti-Inflammatory and Antioxidant Lead Optimization Programs

The compound serves as the foundational building block for a series of benzoxazole derivatives evaluated for in vitro antioxidant activity (DPPH free radical scavenging) and in vivo anti-inflammatory activity (carrageenin-induced rat paw edema). The downstream thiazolidinone (5a–s) and azetidinone (6a–s) derivatives derived from this ester have been correlated with COX-2 inhibitory activity through 3D-QSAR modeling (CoMFA q² = 0.753; CoMSIA q² = 0.646) [1]. The monothioether benzoxazole scaffold avoids potential sulfur-related redox interference that may confound antioxidant assays with the benzothiazole analog.

Kinase Inhibitor Fragment-Based Drug Discovery

Derivatives of 2-mercaptobenzoxazole, accessed via the ethyl ester intermediate, have demonstrated multi-kinase inhibitory activity against EGFR (IC₅₀ = 0.279 µM), HER2 (IC₅₀ = 0.224 µM), VEGFR2 (IC₅₀ = 0.565 µM), and CDK2 (IC₅₀ = 0.886 µM) [2]. The moderate lipophilicity (LogP = 2.48) of the ethyl ester precursor aligns with fragment-like physicochemical properties, making it a suitable starting point for fragment-based or structure-based drug design campaigns targeting kinase-dependent cancers.

Quote Request

Request a Quote for Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.